Cas no 36892-43-0 (9H-Purin-2-amine,6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-)

9H-Purin-2-amine,6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)- structure
36892-43-0 structure
Product Name:9H-Purin-2-amine,6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-
CAS-nummer:36892-43-0
MF:C13H16N8O2S
MW:348.383539199829
CID:311551
PubChem ID:239491
Update Time:2025-04-19

9H-Purin-2-amine,6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 9H-Purin-2-amine,6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-
    • 6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-9-(2-methylpropyl)purin-2-amine
    • 6-[(1-methyl-4-nitro-1h-imidazol-5-yl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine
    • 9-Isobutyl-2-amino-6-(1-methyl-4-nitro-imidazolyl-(5)-mercapto)-9H-purin
    • 9-isobutyl-6-(3-methyl-5-nitro-3H-imidazol-4-ylsulfanyl)-9H-purin-2-ylamine
    • 9-Isobutylguaneran
    • AC1L637F
    • AC1Q21M6
    • CTK4H7353
    • NSC44585
    • PC 298
    • NCI60_004028
    • HMS3091E04
    • 9H-Purine, 2-amino-9-isobutyl-6-(1-methyl-4-nitroimidazol-5-ylthio)-
    • NCGC00013534-02
    • CCG-36776
    • 9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-
    • ZINC03954001
    • NCGC00096647-01
    • NCI44585
    • NSC-44585
    • 9-Isobutyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine
    • MLS002608636
    • 36892-43-0
    • SMR001527382
    • CHEMBL1710498
    • NCGC00013534
    • 6-(3-METHYL-5-NITRO-IMIDAZOL-4-YL)SULFANYL-9-(2-METHYLPROPYL)PURIN-2-A MINE
    • DTXSID60286287
    • 2-amino-6-((4-(hydroxy(oxido)amino)-1-methyl-1H-imidazol-5-yl)thio)-9-isobutyl-9H-purine
    • Inchi: 1S/C13H16N8O2S/c1-7(2)4-20-6-15-8-9(20)17-13(14)18-11(8)24-12-10(21(22)23)16-5-19(12)3/h5-7H,4H2,1-3H3,(H2,14,17,18)
    • InChI-sleutel: SEIMKLNUEAPZHV-UHFFFAOYSA-N
    • LACHT: S(C1=C([N+](=O)[O-])N=CN1C)C1=C2C(=NC(N)=N1)N(C=N2)CC(C)C

Berekende eigenschappen

  • Exacte massa: 348.11198
  • Monoisotopische massa: 348.112
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 4
  • Complexiteit: 464
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 159Ų

Experimentele eigenschappen

  • Dichtheid: 1.65
  • Kookpunt: 663.6°Cat760mmHg
  • Vlampunt: 355.1°C
  • Brekindex: 1.795
  • PSA: 130.58
  • LogboekP: 2.96180
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